Product packaging for Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH(Cat. No.:)

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Cat. No.: B12114539
M. Wt: 506.6 g/mol
InChI Key: RSIYRONDCOJJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Oligoproline Architectures

Oligoprolines, which are polymers made of repeating proline units, are known for their unique structural rigidity. nih.gov Unlike other peptides that can adopt a variety of conformations, oligoprolines tend to form a specific helical structure known as a polyproline II (PPII) helix. rsc.orgnih.gov This rigidity makes them excellent scaffolds for a variety of applications, including their use as "molecular rulers" to control distances at the molecular level. nih.gov

The structure of oligoprolines is influenced by the unique cyclic nature of the proline side chain, which is bonded to the alpha-amino group. nih.gov This constraint limits the rotational freedom around the peptide backbone, contributing to the well-defined helical structure. nih.gov The repeating units of proline can be functionalized to create specific and predictable arrangements of chemical groups, making oligoprolines versatile building blocks in supramolecular chemistry and materials science. nih.govnih.gov

Significance of Racemic Peptides in Conformational Space Exploration

The use of racemic mixtures, containing both D and L enantiomers of an amino acid, significantly expands the accessible conformational space of a peptide. nih.gov While peptides composed of a single enantiomer (e.g., all L-proline) will adopt a specific, predictable conformation, the introduction of D-amino acids can induce turns and other structural motifs that are not possible with homochiral peptides. nih.gov

This increased conformational diversity is particularly important in drug discovery and the development of new biomaterials. By exploring a wider range of shapes, researchers can design peptides with enhanced biological activity or novel material properties. The study of racemic peptides provides valuable insights into how stereochemistry influences the three-dimensional structure and, consequently, the function of these molecules. nih.govnih.gov

Historical Development of Boc-Protected Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group has played a pivotal role in the advancement of peptide synthesis. Introduced in the 1950s, the Boc group provided a reliable method for temporarily protecting the N-terminal amino group of an amino acid during peptide bond formation. chempep.comnih.gov This was a crucial development for solid-phase peptide synthesis (SPPS), a technique pioneered by Robert Bruce Merrifield, which revolutionized the field. peptide.commasterorganicchemistry.com

The Boc/Bzl (benzyl) protection strategy, where the N-terminus is protected by a Boc group and side chains are protected by benzyl-based groups, became a standard method for many years. peptide.comwikipedia.org This approach involves the removal of the Boc group with a moderate acid, like trifluoroacetic acid (TFA), while the more stable benzyl (B1604629) groups are removed at the end of the synthesis with a strong acid, such as hydrogen fluoride (B91410) (HF). nih.govnih.gov Although the use of hazardous HF has led to the development of alternative methods like the Fmoc/tBu strategy, Boc-based synthesis remains valuable for specific applications, such as the synthesis of hydrophobic or base-sensitive peptides. wikipedia.orgnih.govslideshare.net

A brief timeline of key developments in Boc-protected peptide synthesis includes:

1957: The Boc group is first described by Carpino. chempep.com

1963: Merrifield develops solid-phase peptide synthesis. peptide.com

1964: Merrifield introduces the Boc/Bzl protection scheme. peptide.com

1967: Sakakibara introduces HF for cleavage from the resin. peptide.com

1970: The first automated solid-phase synthesizer is developed. peptide.com

Overview of Research Trajectories for Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Research involving this compound and similar oligoproline structures is multifaceted. One major area of investigation is the use of oligoprolines as rigid scaffolds to create multivalent ligands that can target G protein-coupled receptors. rsc.org Studies have shown that oligomerizing a ligand using an oligoproline backbone can lead to increased potency compared to the monomeric form. rsc.org

Furthermore, the predictable structure of oligoprolines makes them ideal for studying fundamental aspects of protein folding and supramolecular self-assembly. nih.govacs.org By functionalizing the proline residues, researchers can engineer the formation of complex, well-defined supramolecular structures with tunable properties. nih.govacs.org These structures have potential applications in areas such as catalysis, separation science, and the development of novel biomaterials. nih.gov The racemic nature of this compound allows for the exploration of how stereochemistry can be used to control the topology of these self-assembled frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38N4O7 B12114539 Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYRONDCOJJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Dl Pro Dl Pro Dl Pro Dl Pro Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. bachem.com This method simplifies the purification process as reagents and by-products are easily washed away after each step. bachem.com For the synthesis of a proline-rich sequence like Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH, careful consideration of each stage of the SPPS cycle is crucial to overcome potential challenges associated with proline's unique cyclic structure.

Resin Selection and Loading Strategies

Table 1: Common Resins for SPPS of C-Terminal Carboxylic Acids

Resin TypeLinker TypeCleavage ConditionAdvantages
Merrifield ResinBenzyl (B1604629) esterStrong acid (e.g., HF)High stability
Wang Resinp-Alkoxybenzyl esterModerate acid (e.g., TFA)Milder cleavage conditions

The attachment of the initial Boc-DL-Pro-OH to a hydroxy-functionalized resin like Wang resin is typically achieved through esterification, often facilitated by a coupling agent and a catalyst.

Coupling Reagent Selection and Reaction Optimization

The formation of the peptide bond between the growing peptide chain and the incoming Boc-DL-Pro-OH is the core reaction in SPPS. The steric hindrance of proline's secondary amine can make this coupling challenging. Therefore, the selection of an appropriate coupling reagent is vital for efficient synthesis.

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to minimize side reactions and enhance reaction rates. nih.gov Uronium/aminium-based reagents like HATU, HBTU, and PyBOP® are also highly effective, particularly for sterically hindered couplings. luxembourg-bio.comsigmaaldrich.com

Table 2: Coupling Reagents for Peptide Synthesis

Reagent ClassExamplesKey Features
CarbodiimidesDCC, DICCost-effective, can lead to byproduct formation.
Uronium/AminiumHATU, HBTU, PyBOP®High efficiency, rapid coupling, suitable for difficult sequences. luxembourg-bio.comsigmaaldrich.com

Optimization of coupling times and the use of excess reagents can help drive the reaction to completion. Monitoring the coupling reaction using qualitative tests like the ninhydrin (B49086) test is crucial to ensure complete acylation before proceeding to the next step.

Deprotection Protocols for Boc- and C-Terminal Functionalities

The Boc (tert-butoxycarbonyl) protecting group on the N-terminus of the growing peptide chain is removed at the beginning of each cycle to allow for the coupling of the next amino acid. This is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). bachem.com

The final cleavage of the completed peptide from the resin and the removal of the C-terminal protecting group (if present) are performed simultaneously in the final step of SPPS. The specific cleavage cocktail depends on the type of resin used. For Wang resin, a high concentration of TFA is typically sufficient. peptide.com

Cleavage Procedures and Crude Product Isolation

The cleavage cocktail not only releases the peptide from the solid support but also removes any remaining side-chain protecting groups. For a simple, unprotected peptide like this compound, the cleavage procedure is relatively straightforward. After treatment with the cleavage reagent, the resin is filtered off, and the crude peptide is precipitated from the filtrate, often by the addition of cold diethyl ether. The isolated crude product is then typically purified by techniques such as high-performance liquid chromatography (HPLC).

Solution-Phase Synthetic Strategies

While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for large-scale production or for specific synthetic challenges. chemicalbook.com

Fragment Condensation Methods

For a tetrapeptide like this compound, a fragment condensation approach in solution can be an efficient strategy. This involves the synthesis of smaller dipeptide fragments, for example, Boc-DL-Pro-DL-Pro-OH, which are then coupled together to form the final tetrapeptide.

This approach can simplify purification at intermediate stages and may help to avoid aggregation issues sometimes encountered during the stepwise elongation of long peptide chains. The coupling of these larger fragments requires robust coupling reagents to efficiently form the peptide bond between the two dipeptides. The synthesis of a Boc-Pro-Gly-OH dipeptide has been reported with a 96% yield, demonstrating the high efficiency achievable in solution-phase couplings. chemicalbook.com

Compound Information

Stepwise Coupling in Homogeneous Solution

The synthesis of this compound is typically achieved through a stepwise approach in a homogeneous solution, also known as solution-phase peptide synthesis. This method, while often more labor-intensive than solid-phase synthesis due to the need for purification after each step, is highly suitable for large-scale production. google.comgoogle.com The general strategy involves the sequential addition of single amino acid residues to a growing peptide chain.

The process begins with a C-terminally protected proline residue, for instance, the benzyl ester of DL-proline (H-DL-Pro-OBzl). The synthesis cycle proceeds as follows:

Coupling: The first residue, Boc-DL-Pro-OH, is coupled to the amino group of H-DL-Pro-OBzl. This reaction is facilitated by a coupling agent to activate the carboxylic acid of the Boc-protected proline, forming a peptide bond. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization, or more advanced uronium/guanidinium salts like HBTU, HATU, or PyBOP. nih.gov

Purification: The resulting dipeptide, Boc-DL-Pro-DL-Pro-OBzl, is isolated from the reaction mixture and purified, typically using extraction and crystallization or column chromatography.

Deprotection: The N-terminal Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.com This exposes the free amino group of the dipeptide.

Neutralization: The resulting amine salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to prepare it for the next coupling step. peptide.com

This cycle of coupling, purification, deprotection, and neutralization is repeated to add the third and fourth proline residues. After the final Boc-DL-Pro-OH has been attached, the C-terminal protecting group (e.g., the benzyl ester) is removed via a distinct chemical reaction, such as catalytic hydrogenolysis, to yield the final product, this compound.

The synthesis of oligoprolines presents unique challenges, as the formation of peptide bonds involving the secondary amine of proline is often kinetically slower than with other amino acids, which can necessitate longer reaction times or more potent coupling agents. embopress.org

Table 1: Common Coupling Reagents in Solution-Phase Peptide Synthesis
Reagent ClassExamplesMechanism/Notes
CarbodiimidesDCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide)Activates carboxylic acid to form an O-acylisourea intermediate. Often used with additives like HOBt or HOSu to prevent racemization.
Uronium/Guanidinium SaltsHBTU, HATU, TBTUForms an activated ester in situ. Generally provides fast reaction times and low levels of racemization.
Phosphonium (B103445) SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Activates the carboxylic acid by forming a phosphonium ester. Known for high efficiency, particularly with sterically hindered amino acids like proline. nih.gov

Orthogonal Protecting Group Schemes Beyond Boc- and Free Acid

Orthogonal protecting groups are essential in complex chemical syntheses, as they allow for the selective removal of one type of protecting group in the presence of others. biosynth.comnih.govresearchgate.net A protection scheme is considered orthogonal if the different groups are cleaved under mutually exclusive conditions. biosynth.com For the synthesis of the target molecule, a strategy beyond simply having the N-terminal Boc group and the final C-terminal free acid is necessary for a controlled, stepwise synthesis.

A classic orthogonal scheme suitable for this synthesis is the combination of the acid-labile Boc group for the N-terminus and a hydrogenolysis-labile benzyl (Bzl) ester for the C-terminus.

N-terminal Protection (Boc): Removed by moderate acidolysis (e.g., TFA). peptide.com

C-terminal Protection (Bzl): Stable to the acidic conditions used for Boc removal but can be selectively cleaved at the end of the synthesis by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).

This orthogonality ensures that the C-terminal ester remains intact throughout the entire chain elongation process, where the N-terminal Boc group is repeatedly removed for each coupling cycle. This prevents unwanted side reactions at the C-terminus. Other protecting group pairs, such as the base-labile Fmoc group and the acid-labile tert-butyl (tBu) group, represent another major orthogonal strategy in peptide synthesis, further illustrating the principle. researchgate.net The use of such schemes provides synthetic flexibility, enabling the creation of complex peptides in a highly controlled manner. nih.gov

Diastereomeric Purity Assessment and Isolation Methodologies

The use of a racemic (DL) mixture of proline for the synthesis results in a product that is a complex mixture of diastereomers. For a tetrapeptide, there are 2⁴ = 16 possible stereoisomers. Since enantiomers (e.g., LLLL and DDDD) are chromatographically indistinguishable on achiral columns, the mixture will contain multiple diastereomeric pairs. Isolating and analyzing these stereoisomers is a significant analytical challenge.

Chromatographic Separation Techniques for Diastereomers

Separating the diastereomers of this compound requires high-resolution chromatographic techniques that can distinguish between molecules with very subtle structural differences.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique uses a chiral stationary phase (CSP) that can interact differently with stereoisomers. researchgate.net Polysaccharide-based columns, such as those commercialized under the Chiralpak® and Chiralcel® brands, are highly effective for separating enantiomers and diastereomers of proline derivatives and peptides. researchgate.netresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which are sensitive to the precise stereochemistry of the analyte. researchgate.net

Capillary Electrochromatography (CEC): This hybrid technique combines the high efficiency of capillary electrophoresis with the selectivity of HPLC. It has been shown to be effective in separating peptide diastereomers, offering very high peak resolution. nih.gov

Table 2: Comparison of Chromatographic Techniques for Diastereomer Separation
TechniqueStationary PhaseSeparation PrinciplePrimary Application
RP-HPLCAchiral (e.g., C18, C8)Differences in hydrophobicity and overall conformation. nih.govGeneral purification and separation of many peptide diastereomers.
Chiral HPLCChiral (e.g., polysaccharide-based)Differential transient diastereomeric complex formation with the chiral stationary phase. researchgate.netHigh-resolution separation of stereoisomers, including enantiomers and diastereomers.
CECTypically hydrophobic monolithsCombination of electrophoretic mobility and hydrophobic interactions. nih.govHigh-efficiency separation of complex mixtures, including peptide diastereomers.

Stereochemical Purity Analysis of Intermediates

Ensuring the stereochemical integrity of the peptide during synthesis is crucial. researchgate.netdntb.gov.ua A significant risk in peptide chemistry is racemization—the conversion of an L-amino acid to a D-amino acid (or vice versa)—which can occur during the activation and coupling steps. dntb.gov.ua To monitor this, the stereochemical purity of the synthetic intermediates must be assessed.

A standard method for this analysis involves the following steps:

A small sample of the purified intermediate (e.g., the dipeptide Boc-DL-Pro-DL-Pro-OBzl) is taken.

The peptide is completely hydrolyzed back into its constituent amino acids, typically by heating in strong acid (e.g., 6N HCl).

The resulting amino acid mixture is derivatized to make it volatile and suitable for gas chromatography (GC) or to add a chromophore for HPLC. sigmaaldrich.com

The derivatized amino acids are analyzed using a chiral chromatographic method (chiral GC or chiral HPLC). sigmaaldrich.com

This analysis determines the enantiomeric ratio (D vs. L) for the proline residues. By comparing the ratio in the starting materials to that in the hydrolyzed intermediate, one can quantify the extent of racemization that occurred during the coupling step. This quality control check is vital for producing a well-defined final product. More advanced methods, such as chiral HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), can also be used for the direct and sensitive quantification of isomeric impurities in peptides. researchgate.net

Scalability and Process Optimization Considerations

Translating a laboratory-scale synthesis into a robust, large-scale manufacturing process requires significant optimization. nih.govresearchgate.net For a compound like this compound, scalability and process optimization focus on maximizing efficiency, yield, and purity while minimizing cost and environmental impact.

Scalability: While solid-phase synthesis is often automated for small-scale lab preparations, solution-phase synthesis is generally more amenable to producing multi-kilogram quantities of peptides. google.comgoogle.com However, scaling up solution-phase synthesis presents challenges. The purification of intermediates, which may be straightforward with chromatography on a small scale, can become a major bottleneck. Therefore, a key aspect of scalable process development is to design reaction conditions that allow for non-chromatographic purification methods, such as crystallization or extraction, which are more practical on an industrial scale. researchgate.net

Process Optimization: This involves a systematic evaluation of all reaction parameters to find the most efficient and reliable conditions. numberanalytics.com Key areas for optimization include:

Reagent Selection: Choosing cost-effective and safe coupling agents and solvents.

Stoichiometry: Minimizing the excess of expensive reagents like Boc-DL-Pro-OH and coupling agents to reduce costs and simplify purification. gyrosproteintechnologies.com

Reaction Conditions: Optimizing temperature, concentration, and reaction time to ensure complete coupling while minimizing side reactions like racemization. For example, lower temperatures can often reduce the rate of racemization.

Purification Strategy: Developing robust crystallization or extraction procedures to replace chromatography for intermediates and the final product.

Modern approaches to process optimization may even employ statistical methods like Design of Experiments (DoE) or algorithmic, machine-learning-based techniques to efficiently explore the complex parameter space and identify optimal manufacturing conditions. youtube.comacsgcipr.org

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
Boc-DL-Pro-OHN-tert-butyloxycarbonyl-DL-proline
H-DL-Pro-OBzlDL-proline benzyl ester
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HOBt1-Hydroxybenzotriazole
TFATrifluoroacetic acid
DIEAN,N-Diisopropylethylamine
DCMDichloromethane

Structural Elucidation and Conformational Analysis of Boc Dl Pro Dl Pro Dl Pro Dl Pro Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating the detailed atomic-level structure and dynamics of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH in solution. The alternating stereochemistry and the potential for cis/trans isomerism at each of the three peptide bonds (Pro¹-Pro², Pro²-Pro³, Pro³-Pro⁴) result in a complex mixture of diastereomeric and conformational isomers, each giving rise to a distinct set of signals in the NMR spectrum.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, NOESY, TOCSY)

A combination of one-dimensional (1D) ¹H and ¹³C NMR and two-dimensional (2D) experiments is essential to unravel the structural complexity of this molecule.

¹H and ¹³C Spectra: The 1D spectra of Boc-(DL-Pro)₄-OH are expected to be crowded due to the presence of multiple, slowly interconverting species in solution. The proline ring protons (Hα, Hβ, Hγ, Hδ) and carbons will exhibit distinct chemical shifts depending on the cis or trans conformation of the preceding peptide bond and the local stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, primarily those separated by two or three bonds (²J or ³J couplings). For each proline residue, COSY spectra would establish the connectivity within the spin system, linking the Hα proton to the Hβ protons, which in turn are coupled to the Hγ protons, and so on. uzh.ch This allows for the initial identification of individual proline ring systems belonging to a specific isomer.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing all protons within a single spin system. chemrxiv.org For a proline residue, a cross-peak from Hα would ideally show correlations to all other protons (Hβ, Hγ, Hδ) in the same ring, simplifying the identification of complete proline spin systems even in a crowded spectrum. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the sequence of the proline residues and the geometry of the peptide bonds. The Nuclear Overhauser Effect (NOE) arises from through-space dipolar coupling between protons that are close in space (typically <5 Å). uzh.ch For proline-rich peptides, specific NOE patterns are diagnostic of the peptide bond conformation:

Trans conformation: A strong NOE is observed between the Hα proton of one residue (i) and the Hδ protons of the subsequent residue (i+1).

Cis conformation: A strong NOE is observed between the Hα proton of one residue (i) and the Hα proton of the subsequent residue (i+1). chemrxiv.org

By combining these techniques, a sequential assignment can be attempted. For example, starting from the distinct signals of the first proline residue (adjacent to the Boc group), one could use NOESY to identify the Hδ (trans) or Hα (cis) protons of the second proline, and then use TOCSY/COSY to identify the rest of the second proline's spin system. This process is repeated for all four residues. The presence of multiple isomers means this process must be carried out for each distinct set of signals.

A hypothetical table of expected sequential NOE connectivities for a single isomer (e.g., all-trans Boc-L-Pro-D-Pro-L-Pro-D-Pro-OH) is shown below.

Proton Intra-residue NOEs Sequential NOEs (trans-isomer)
Boc-Pro¹ Hα Hβ, Hγ, HδPro² Hδ
Pro² Hα Hβ, Hγ, HδPro³ Hδ
Pro³ Hα Hβ, Hγ, HδPro⁴ Hδ
Pro⁴ Hα Hβ, Hγ, Hδ-

Variable Temperature NMR Studies for Conformational Dynamics

The multiple conformations of Boc-(DL-Pro)₄-OH are not static but are in dynamic equilibrium. The largest energy barrier to interconversion is typically the rotation around the Pro-Pro peptide bonds, which occurs on a timescale of seconds to minutes, slow enough to be observed by NMR at room temperature. ox.ac.uk Variable Temperature (VT) NMR experiments are used to study these dynamics. nih.gov

Low Temperature: By lowering the temperature, the rate of interconversion between cis and trans isomers can be slowed down further. This can lead to the sharpening of signals for each distinct conformer, improving spectral resolution and aiding in the assignment of individual species. ox.ac.uk

High Temperature: Conversely, increasing the temperature provides the thermal energy needed to overcome the rotational barrier, accelerating the interconversion. If the exchange rate becomes fast on the NMR timescale, the separate signals for the different conformers will broaden and eventually coalesce into a single set of averaged signals. ox.ac.uk

By analyzing the changes in the spectra as a function of temperature, thermodynamic parameters (ΔH°, ΔS°) and kinetic activation barriers (ΔG‡) for the cis/trans isomerization can be determined. nih.govrsc.org

Application of Residual Dipolar Couplings (RDCs) for Structure Determination

While NOEs provide short-range distance information (<5 Å), Residual Dipolar Couplings (RDCs) offer long-range structural information regarding the orientation of chemical bonds relative to an external magnetic field. acs.orgnih.gov To measure RDCs, the peptide must be placed in a dilute liquid crystalline medium that causes it to align partially. nih.gov

RDCs are particularly valuable for peptides like Boc-(DL-Pro)₄-OH for several reasons:

Refinement: RDCs can be used in conjunction with NOE data to refine the solution structures of the different conformers to a much higher resolution and accuracy. acs.org

Arbitrary Vectors: RDCs can be measured for various bond vectors (e.g., N-H, Cα-Hα, Cα-C'), providing a rich set of restraints to validate and build structural models. nih.gov

For each stable conformer identified through other NMR methods, a set of RDCs could be measured and used to determine its specific global fold in solution.

Spectroscopic Fingerprinting of Diastereomeric Species

The synthesis of Boc-(DL-Pro)₄-OH from a racemic mixture of D- and L-proline inevitably leads to the formation of multiple diastereomers. For a tetrapeptide, there are 2⁴ = 16 possible stereoisomers. Given the alternating intent, the primary species of interest would be Boc-L-Pro-D-Pro-L-Pro-D-Pro-OH and Boc-D-Pro-L-Pro-D-Pro-L-Pro-OH (which are enantiomers of each other), but other diastereomers like Boc-L-L-D-D-Pro-OH would also be present.

Each unique diastereomer will produce a distinct set of NMR signals, creating a unique "NMR fingerprint". nih.gov High-resolution NMR can differentiate between these species, as the precise chemical shift of each proton and carbon is exquisitely sensitive to its stereochemical environment. rsc.org While enantiomers are indistinguishable in a standard NMR experiment, all diastereomers will have different spectra. Therefore, the complexity of the 1D and 2D NMR spectra reflects not only the cis/trans conformational isomerism but also the underlying mixture of diastereomers. Advanced techniques, potentially involving chiral derivatizing agents, could even be used to resolve the signals of the enantiomeric pairs if required. researchgate.net

Chiroptical Spectroscopy

Chiroptical techniques are sensitive to the chiral nature of molecules and are used to probe the global secondary structure of peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Tendencies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is a hallmark of chiral molecules with ordered structures. For peptides, the CD spectrum is dominated by the conformation of the peptide backbone.

Polyproline Helices: Homopolymers of L-proline, such as (L-Pro)ₙ, are known to adopt a specific helical structure called a polyproline II (PPII) helix. This structure gives a characteristic CD spectrum with a strong negative band around 204 nm and a weak positive band around 228 nm. researchgate.net A homopolymer of D-proline would produce a mirror-image spectrum of equal and opposite intensity. researchgate.net

Alternating D,L-Peptides: For this compound, the situation is different. The alternating stereochemistry disrupts the formation of a continuous, uniform PPII helix. nih.gov The contribution to the CD signal from an L-proline residue is expected to be nearly cancelled out by the contribution from an adjacent D-proline residue. Consequently, the resulting CD spectrum would likely show a significantly reduced ellipticity compared to a homopolymer and would lack the classic PPII signature. The spectrum would instead be indicative of a more disordered or a unique, non-canonical turn-like structure, reflecting the alternating chirality of the backbone. nih.gov

A comparison of expected CD spectral features is summarized below.

Peptide Expected Secondary Structure Expected CD Signature
Boc-(L-Pro)₄-OH Polyproline II (PPII) HelixStrong negative band ~204 nm, weak positive band ~228 nm
Boc-(D-Pro)₄-OH Left-handed PPII HelixStrong positive band ~204 nm, weak negative band ~228 nm
Boc-(DL-Pro)₄-OH Disordered or unique turnsSignificantly reduced ellipticity; no strong characteristic bands

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment of Isolated Diastereomers

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the absolute configuration and conformation of molecules in solution. For a molecule with multiple chiral centers like this compound, VCD can be instrumental in assigning the absolute configuration of its isolated diastereomers.

The VCD spectrum of a peptide is dominated by signals from the amide I (C=O stretch, ~1600-1700 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1500-1600 cm⁻¹) vibrational modes. The signs and intensities of these VCD bands are exquisitely sensitive to the peptide's secondary structure (e.g., helices, sheets, turns) and the local chirality of its constituent amino acids.

In the case of proline oligomers, VCD has been shown to be effective in distinguishing between different helical forms, such as the polyproline II (PPII) helix. Studies on homochiral L-proline oligomers have revealed characteristic VCD signatures that evolve with chain length. For the alternating D-L sequence in this compound, the VCD spectrum is expected to be distinctly different from its all-L or all-D counterparts. The alternating chirality would likely disrupt the formation of a uniform PPII helix, leading to unique VCD patterns that could be used to identify and characterize the specific diastereomer.

The interpretation of VCD spectra is often supported by quantum chemical calculations. By computing the theoretical VCD spectra for different possible diastereomers and conformations of this compound, a comparison with the experimental spectrum can allow for the unambiguous assignment of the absolute configuration of each stereocenter.

Table 1: Representative VCD Frequencies and Anisotropy Ratios for Proline-Containing Peptides

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Anisotropy Ratio (ΔA/A)Structural Correlation
Amide I1620 - 168010⁻⁴ - 10⁻⁵Sensitive to helical and turn conformations
Amide II1510 - 157010⁻⁴ - 10⁻⁵Reflects backbone conformation and hydrogen bonding

Note: The specific values for this compound would require experimental measurement.

Optical Rotatory Dispersion (ORD) Measurements

The ORD spectrum of a peptide typically exhibits a Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band. The shape and sign of the Cotton effect curve are related to the underlying stereochemistry and conformation of the molecule. For instance, right-handed α-helical structures in proteins give rise to a distinctive ORD spectrum with a trough at 233 nm and a peak around 199 nm.

ORD measurements of the isolated diastereomers of this tetrapeptide would be crucial for their characterization. Each diastereomer, having a unique spatial arrangement of its constituent proline residues, would exhibit a distinct ORD spectrum. By comparing the experimental ORD data with that of known proline oligomers and with theoretical models, insights into the solution conformation of this compound can be gained.

Table 2: Typical ORD Parameters for Different Peptide Secondary Structures

Secondary StructureTrough Wavelength (nm)Peak Wavelength (nm)Crossover Wavelength (nm)
α-Helix233199220
β-Sheet205--
Polyproline II Helix~215 (negative Cotton effect)--
Random Coil--Below 200

Note: The specific ORD parameters for this compound would need to be determined experimentally.

X-ray Crystallography of Isolated Diastereomeric Species

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. Obtaining a high-quality crystal of a peptide is often a challenging yet critical step in its structural elucidation.

Crystal Growth and Optimization Strategies

The crystallization of a flexible molecule like a tetrapeptide requires a systematic screening of various conditions to induce the formation of a well-ordered crystal lattice. For this compound, the presence of the hydrophobic Boc group and the alternating chirality of the proline residues will influence its packing in the solid state.

Crystal growth strategies would involve screening a wide range of parameters, including:

Solvents: A variety of solvents and solvent mixtures (e.g., water, ethanol, isopropanol, acetonitrile) would be tested to find suitable solubility and supersaturation conditions.

Precipitants: Agents that reduce the solubility of the peptide, such as salts (e.g., ammonium (B1175870) sulfate, sodium chloride) and polymers (e.g., polyethylene (B3416737) glycol), are systematically varied.

pH: The pH of the crystallization solution can significantly affect the charge state of the C-terminal carboxylic acid and influence intermolecular interactions.

Temperature: Crystallization is often attempted at different temperatures to control the rate of crystal growth.

Crystallization Techniques: Methods such as vapor diffusion (hanging drop and sitting drop), slow evaporation, and cooling would be employed.

Given the diastereomeric nature of the starting material, a crucial first step would be the separation of the individual diastereomers prior to crystallization attempts to obtain homogeneous crystals.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

Once a suitable single crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The diffraction pattern produced by the crystal is recorded on a detector. The intensities and positions of the diffracted spots contain the information about the arrangement of atoms in the crystal.

The data acquisition process involves rotating the crystal and collecting diffraction images at various orientations. This data is then processed to determine the unit cell dimensions and the space group of the crystal. The structure is then solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map. An atomic model of the peptide is then built into this map and refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

Table 3: Hypothetical Crystallographic Data for a Diastereomer of this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a = 10.5, b = 15.2, c = 25.8
Resolution (Å)1.2
R-factor / R-free0.18 / 0.21
Molecules per asymmetric unit1

Note: This table presents hypothetical data as no published crystal structure for this specific compound was found.

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The refined crystal structure provides a wealth of information about the intermolecular interactions that stabilize the crystal lattice. For this compound, this analysis would focus on:

Hydrogen Bonding: The primary hydrogen bonding interactions would involve the C-terminal carboxylic acid and the amide carbonyl groups. The absence of an N-H donor on the proline nitrogen atoms means that the backbone cannot participate in the typical N-H···O=C hydrogen bonds that define secondary structures like α-helices and β-sheets. However, the terminal carboxyl group can act as both a hydrogen bond donor and acceptor.

C-H···O Interactions: Weak hydrogen bonds involving the C-H groups of the proline rings and carbonyl oxygen atoms can also play a role in stabilizing the crystal structure.

The analysis of these interactions provides a detailed picture of how the individual peptide molecules assemble into a three-dimensional crystal and can offer insights into the conformational preferences of the peptide in the solid state.

Vibrational Spectroscopy for Amide Conformational Markers

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a valuable tool for probing the conformational state of peptides. The frequencies of specific vibrational modes, particularly those of the amide group, are sensitive to the local environment and secondary structure.

The amide I band , located between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to hydrogen bonding and the secondary structure of the peptide. For example, in proteins, α-helical structures typically show an amide I band around 1655 cm⁻¹, while β-sheets exhibit a major component around 1630 cm⁻¹ and often a weaker, higher frequency band around 1685 cm⁻¹.

For this compound, the amide I region would be composed of overlapping bands from the three internal amide bonds and the C-terminal carboxylic acid carbonyl group. The exact positions of these bands would provide information about the conformation of the peptide backbone, including the cis/trans isomerization of the peptidyl-prolyl bonds.

The amide II band (around 1550 cm⁻¹) and amide III band (around 1300 cm⁻¹) are also conformationally sensitive, though their interpretation can be more complex due to the mixing of various vibrational modes.

By analyzing the vibrational spectra of the isolated diastereomers of this compound, it is possible to identify characteristic marker bands for different conformations. This information, when combined with data from other techniques like VCD and X-ray crystallography, contributes to a comprehensive structural elucidation of this complex tetrapeptide.

Table 4: General Amide I Vibrational Frequencies and Corresponding Conformations

Frequency Range (cm⁻¹)Associated Conformation
1650 - 1660α-Helix / Random Coil
1620 - 1640β-Sheet
1660 - 1680β-Turn
~1630 - 1655Polyproline II Helix

Note: The specific frequencies for this compound would depend on its unique conformation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups and secondary structures within a molecule. For this compound, FTIR analysis reveals characteristic absorption bands corresponding to the Boc protecting group, the peptide backbone, and the proline side chains.

The presence of the Boc group is typically confirmed by characteristic absorption peaks. researchgate.net For instance, the C=O stretching vibration of the carbamate (B1207046) is expected in the region of 1680-1720 cm⁻¹. Additionally, the C-H bending vibrations of the tert-butyl group are anticipated around 1365 and 1390 cm⁻¹.

The peptide backbone gives rise to several key absorption bands, including the Amide A, Amide I, and Amide II bands. The Amide A band, typically observed around 3300 cm⁻¹, arises from N-H stretching vibrations. The Amide I band, located in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibrations of the peptide bonds and is highly sensitive to the secondary structure of the peptide. The Amide II band, found between 1510 and 1580 cm⁻¹, results from N-H bending and C-N stretching vibrations.

The proline rings also exhibit characteristic vibrations, although they can sometimes overlap with other bands. The specific frequencies of these bands can provide insights into the puckering of the pyrrolidine (B122466) rings.

Table 1: Characteristic FTIR Absorption Bands for this compound (Predicted)

Wavenumber (cm⁻¹)AssignmentFunctional Group/Vibrational Mode
~3300Amide AN-H Stretch
~1700C=O Stretch (Boc group)
~1650Amide IC=O Stretch (Peptide backbone)
~1540Amide IIN-H Bend, C-N Stretch
~1450CH₂ Bend (Proline ring)
~1390 & ~1365C-H Bend (tert-butyl)
~1250Amide IIIC-N Stretch, N-H Bend
~1160C-O Stretch (Boc group)

Note: The exact positions of these bands can vary depending on the sample's physical state (solid or solution) and the solvent used.

Raman Spectroscopy

Raman spectroscopy, a technique complementary to FTIR, provides valuable information about the vibrational modes of a molecule, particularly for non-polar bonds and skeletal vibrations. It is especially useful for studying the conformation of oligoprolines in both solid and solution states. rsc.org

In the Raman spectrum of this compound, the Amide I and Amide III bands are of particular interest for conformational analysis. The position of the Amide I band can help distinguish between different helical structures, such as the polyproline I (PPI) and polyproline II (PPII) helices, which are common in proline-rich sequences. acs.orgnih.gov The Amide III region, typically between 1200 and 1300 cm⁻¹, is also sensitive to the backbone conformation.

Table 2: Key Raman Bands for Conformational Analysis of this compound (Predicted)

Wavenumber (cm⁻¹)AssignmentSignificance
~1650Amide ISecondary structure (sensitive to PPI vs. PPII conformation)
~1450CH₂ Deformation (Proline ring)
~1250Amide IIIBackbone conformation
~940C-C Stretch (Proline ring)
~840Ring breathing mode (Proline)
Low-wavenumber regionOverall helical structure and intermolecular interactions

Mass Spectrometry for Molecular Characterization and Sequence Verification

Mass spectrometry is an indispensable tool for determining the molecular weight of peptides and verifying their amino acid sequence.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate mass determination of peptides. uab.edu For this compound, ESI-MS analysis would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. Depending on the experimental conditions, other adducts, such as [M+Na]⁺ or [M+K]⁺, might also be observed.

The high-resolution capabilities of modern ESI-MS instruments enable the determination of the peptide's molecular weight with high accuracy, which can confirm its elemental composition. The technique is also valuable for assessing the purity of the synthesized peptide.

Table 3: Predicted ESI-MS Data for this compound

IonCalculated m/z
[M+H]⁺591.339
[M+Na]⁺613.321
[M+K]⁺629.300

M (Monoisotopic mass of Boc-C₂₅H₃₈N₄O₇) = 590.274 Da

Tandem mass spectrometry (MS/MS) is crucial for confirming the amino acid sequence of a peptide. In a typical MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed to provide sequence information.

The fragmentation of proline-rich peptides can be challenging due to the "proline effect," where cleavage N-terminal to proline residues is highly favored, leading to a dominance of certain y-type ions. nih.govacs.orgacs.org This can sometimes make complete sequence coverage difficult to achieve with CID alone. acs.org

For this compound, the MS/MS spectrum would be expected to show a series of b- and y-type fragment ions. The loss of the Boc group (-100 Da) is also a common fragmentation pathway for N-terminally protected peptides. nih.gov The analysis of the mass differences between the fragment ions allows for the reconstruction of the peptide sequence.

Table 4: Predicted Key MS/MS Fragment Ions for [this compound+H]⁺

Fragment IonCalculated m/zInterpretation
b₁198.144Boc-Pro
b₂295.197Boc-Pro-Pro
b₃392.250Boc-Pro-Pro-Pro
y₁116.071Pro-OH
y₂213.124Pro-Pro-OH
y₃310.177Pro-Pro-Pro-OH
[M+H-100]⁺491.282Loss of Boc group (isobutylene + CO₂)

The presence of the proline immonium ion at m/z 70 is also a characteristic feature in the MS/MS spectra of proline-containing peptides. acs.org

Theoretical and Computational Investigations of Boc Dl Pro Dl Pro Dl Pro Dl Pro Oh

Molecular Dynamics (MD) Simulations of Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful computational tool to explore the dynamic nature of peptides in various environments. By simulating the atomic motions over time, MD can reveal the accessible conformations, their relative stabilities, and the influence of surrounding molecules.

Exploration of Conformational Landscapes in Solution and Gas Phase

In the gas phase, free from solvent interactions, the conformational landscape of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is expected to be governed by intramolecular hydrogen bonds and van der Waals interactions. The peptide would likely adopt more compact structures to maximize these favorable interactions.

In contrast, in a solution phase, particularly in polar solvents like water, the conformational ensemble is expected to be significantly different. The presence of solvent molecules that can form hydrogen bonds with the peptide backbone will compete with and disrupt intramolecular hydrogen bonds, favoring more extended conformations.

Influence of Solvent Environment on Peptide Conformation

The choice of solvent has a profound impact on the conformational preferences of proline-rich peptides. In aqueous solutions, water molecules can effectively solvate the carbonyl groups of the peptide backbone, which is known to stabilize the extended polyproline II (PPII)-like conformations in poly-L-proline. While a canonical PPII helix is not possible for a DL-alternating sequence, the solvent will still favor more extended structures over compact, folded ones. In less polar organic solvents, the tendency to form intramolecular hydrogen bonds would be higher, potentially leading to different, more compact, folded structures.

SolventPredicted Average Radius of Gyration (Rg) (Å)Predominant Conformational Character
Gas Phase6.8Compact, folded
Acetonitrile7.5Semi-extended
Water8.2Extended

Note: The values in this table are illustrative and based on general principles of peptide conformation in different environments.

Analysis of Polyproline Helical Content and Deviations in DL-Peptides

As mentioned, a regular left-handed PPII or right-handed PPI helix is not expected for an alternating DL-proline sequence. However, localized segments may adopt turn-like structures that resemble helical turns. The φ (phi) and ψ (psi) dihedral angles of the peptide backbone are key indicators of these secondary structures. For a D-proline residue, the signs of these angles for a given helical type are opposite to those for an L-proline residue.

MD simulations allow for the detailed analysis of these dihedral angles for each residue over time, revealing any transient or stable local helical-like structures. It is hypothesized that instead of a continuous helix, the peptide will adopt a "wavy" or "zigzag" extended structure, where the direction of the peptide backbone changes at each D-L or L-D junction.

Quantum Chemical Calculations of Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail about the electronic structure and energetics of a molecule, complementing the classical force fields used in MD simulations.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

DFT calculations can be used to perform geometry optimization on various starting conformations of this compound. This process finds the lowest energy (most stable) structure for a given conformation. By comparing the minimized energies of different conformers (e.g., those with different cis/trans isomers of the peptide bonds or different proline ring puckering), a hierarchy of conformational stability can be established.

For example, DFT could be used to calculate the relative energies of different combinations of cis and trans peptide bonds within the tetrapeptide. While the trans conformation is generally favored for most peptide bonds, the energy barrier to cis is lower for proline, making the cis conformation more accessible.

A hypothetical table of relative energies for different isomeric states, as could be calculated by DFT, is presented below.

Isomeric State (Pro1-Pro2-Pro3-Pro4)Relative Energy (kcal/mol)
trans-trans-trans-trans0.00
cis-trans-trans-trans+2.5
trans-cis-trans-trans+2.3
trans-trans-cis-trans+2.4
trans-trans-trans-cis+2.6

Note: This table is for illustrative purposes. The actual energy differences would depend on the specific computational method and basis set used. The values indicate the expected higher energy of the cis conformation relative to the all-trans state.

These calculations are crucial for understanding the intrinsic conformational preferences of the molecule and for refining the force fields used in MD simulations to ensure they accurately represent the behavior of this unique diastereomeric peptide.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. The calculation of NMR chemical shifts and coupling constants through computational methods offers a means to predict, verify, and interpret experimental spectra. For a molecule like this compound, these calculations are particularly complex due to the conformational flexibility of the proline rings and the propensity for cis/trans isomerization of the peptide bonds involving proline residues. nih.gov

The process typically involves generating a set of low-energy conformations of the peptide through molecular dynamics simulations or other conformational search methods. For each of these conformations, quantum mechanical (QM) calculations, often employing Density Functional Theory (DFT), are performed to compute the magnetic shielding tensors of the nuclei. copernicus.org The isotropic shielding values are then averaged, weighted by the Boltzmann population of each conformer, to yield the predicted chemical shifts. These can be compared to experimental data to validate the conformational ensemble.

Vicinal coupling constants (³J), which are dependent on the dihedral angles between coupled nuclei, are also calculated for each conformer and averaged. These values are crucial for defining the backbone and side-chain torsion angles. For proline-rich sequences, the small chemical shift dispersion can make experimental assignment challenging, highlighting the utility of computational predictions. nih.govcopernicus.org The alternating D- and L-proline residues in the target tetrapeptide are expected to significantly influence the local magnetic environments, leading to a distinct pattern of chemical shifts compared to their homochiral (all-L or all-D) counterparts.

Table 1: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound This table presents expected values based on typical chemical shifts for proline residues in peptides and is for illustrative purposes. Actual values would be derived from detailed quantum mechanical calculations on a specific conformational ensemble.

Atom Proline 1 (D) Proline 2 (L) Proline 3 (D) Proline 4 (L)
~4.4 ~4.5 ~4.4 ~4.5
~2.0, ~2.3 ~2.0, ~2.3 ~2.0, ~2.3 ~2.0, ~2.3
~1.9, ~2.1 ~1.9, ~2.1 ~1.9, ~2.1 ~1.9, ~2.1
~3.5, ~3.6 ~3.5, ~3.6 ~3.5, ~3.6 ~3.5, ~3.6
~61.0 ~61.5 ~61.0 ~61.5
~30.0 ~30.5 ~30.0 ~30.5
~25.0 ~25.5 ~25.0 ~25.5
~47.0 ~47.5 ~47.0 ~47.5

Prediction of Chiroptical Spectra (CD, VCD)

Chiroptical spectroscopies, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are exquisitely sensitive to the chiral nature and secondary structure of peptides. Theoretical prediction of these spectra is a powerful tool for assigning the absolute configuration and determining the solution conformation of chiral molecules, including peptides with multiple stereocenters.

Computational protocols for predicting VCD spectra typically involve a thorough conformational search, followed by geometry optimization and frequency calculations for the most stable conformers using methods like DFT. The resulting VCD intensities for each vibrational mode are then used to generate a Boltzmann-weighted spectrum, which can be compared with experimental data. copernicus.org This combined experimental and theoretical approach is crucial for the stereochemical assignment of flexible molecules like cyclic peptides. researchgate.net

For this compound, the alternating stereochemistry is expected to give rise to unique chiroptical signatures. A study on a series of blocked linear oligomers with alternating D- and L-proline residues found that the VCD spectra in the amide I region show a positive couplet, which is opposite in sign to that observed for all-L-proline oligomers. nih.gov This suggests that the DL-oligomers may adopt a right-handed helical conformation. However, the intensity of the CD signal was observed to decrease with increasing chain length, indicating that the influence of the chiral end groups diminishes as the oligomer grows. nih.gov The prediction of ECD spectra follows a similar computational workflow, focusing on electronic transitions rather than vibrational ones.

Table 2: Illustrative Predicted Chiroptical Spectral Features for this compound This table is based on reported trends for alternating D,L-proline oligopeptides and serves as an illustrative example. Specific peak positions and intensities would result from detailed calculations.

Spectroscopy Spectral Region Expected Feature Structural Implication
VCD Amide I (~1650 cm⁻¹) Positive couplet Potential for right-handed helical structure nih.gov

Force Field Development and Parameterization for DL-Oligoprolines

Molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. Standard force fields like AMBER and CHARMM are well-parameterized for natural L-amino acids but may not accurately represent non-canonical residues or alternating stereochemistries without specific validation and, if necessary, re-parameterization. researchgate.netacs.org

For a peptide like this compound, the accuracy of an MD simulation is highly dependent on the force field's ability to model the unique conformational preferences imposed by the D-proline residues and the junctions between D- and L-residues. The development of parameters for such a non-standard peptide involves a multi-step process. researchgate.net First, quantum mechanical calculations are performed on small model compounds (e.g., a D-Pro-L-Pro dipeptide) to obtain data on bond lengths, angles, dihedral energy profiles, and electrostatic potentials. nih.gov

These QM data then serve as targets for the optimization of the force field parameters. For instance, partial atomic charges are fitted to reproduce the QM electrostatic potential (a process known as RESP fitting). nih.gov Torsional parameters, particularly for the peptide backbone (phi, psi angles), are adjusted to match the energy profiles of key dihedral angles calculated at a high level of theory. researchgate.net Several automated tools and methodologies have been developed to facilitate this process, allowing for the generation of robust parameters for novel molecules. frontiersin.org The goal is to create a force field that accurately reflects the underlying quantum mechanical energy surface, thus enabling meaningful and predictive MD simulations.

Computational Modeling of Self-Assembly Processes

Molecular dynamics simulations are a powerful tool for investigating the spontaneous organization of molecules into larger, ordered structures. rsc.org For amphiphilic peptides, these simulations can predict how they might self-assemble in different solvent environments, for example, forming micelles, fibrils, or other nanostructures. The peptide this compound, with its nonpolar Boc group and polar carboxylic acid terminus, possesses such amphiphilic character.

To model the self-assembly of this tetrapeptide, a simulation box would be populated with multiple peptide molecules and solvent (e.g., water). The simulation would then be run for a sufficient length of time (nanoseconds to microseconds) to observe the aggregation process. The driving forces for assembly, such as hydrophobic interactions (burying of the Boc groups) and hydrogen bonding, would be dictated by the chosen force field.

The alternating D- and L-proline sequence would impose specific conformational constraints on the peptide backbone, influencing how the molecules can pack together. The simulations could reveal the preferred aggregation state, the structure of the resulting assemblies, and the dynamics of the assembly process. Techniques like simulated annealing, where the system temperature is gradually decreased, can be used to accelerate the search for stable, ordered structures. rsc.org

Stereochemistry and Chirality Considerations in silico

The stereochemistry of this compound is central to its structure and potential function. The alternating chirality of the α-carbons in the proline residues dramatically alters the conformational possibilities compared to an all-L or all-D oligoproline. Computational methods are essential for exploring how this unique stereochemical arrangement translates into a three-dimensional structure.

Advanced Analytical and Characterization Techniques for Boc Dl Pro Dl Pro Dl Pro Dl Pro Oh

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of synthetic peptides like Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH. Its versatility allows for the assessment of product purity, the separation of closely related impurities, and the resolution of stereoisomers.

Reversed-Phase HPLC for Product Purity Assessment

The retention of the peptide in RP-HPLC is primarily governed by its hydrophobicity. The Boc group at the N-terminus significantly increases the hydrophobicity of the molecule, leading to strong retention on the reversed-phase column. A typical mobile phase system consists of an aqueous component (often containing an acid like trifluoroacetic acid (TFA) to improve peak shape and provide a source of protons for mass spectrometry) and an organic modifier, most commonly acetonitrile. A gradient elution, where the concentration of the organic modifier is gradually increased, is typically employed to elute the peptide and any impurities with varying polarities.

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temperature 30 °C

Normal-Phase HPLC for Specific Applications

While less common for peptides, Normal-Phase HPLC (NP-HPLC) can be a valuable tool for specific separation challenges that are not adequately addressed by RP-HPLC. In NP-HPLC, the stationary phase is polar (e.g., silica (B1680970) or a bonded phase with polar functional groups like cyano or amino), and the mobile phase is nonpolar. This technique separates compounds based on their polarity, with more polar compounds being retained longer.

For a moderately polar compound like this compound, NP-HPLC could be particularly useful for separating isomers where the primary difference is the spatial arrangement of polar groups, which might not be well-resolved by RP-HPLC. researchgate.net The separation of diastereomers, for instance, can sometimes be enhanced in a normal-phase environment. researchgate.net

Table 2: Representative NP-HPLC Conditions for Isomer Separation

ParameterValue
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Ethanol/TFA (e.g., 80:20:0.1)
Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Chiral HPLC for Resolution of Specific Stereoisomers

Given that this compound is composed of both D and L-proline residues, the potential for the formation of various diastereomers during synthesis is significant. Chiral HPLC is the definitive method for separating enantiomers and diastereomers. rsc.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the different isomers, leading to differential retention times. youtube.com

There are various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and Pirkle-type phases. nih.gov For proline-containing peptides, polysaccharide-based CSPs are often effective. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. chiralpedia.com The choice of mobile phase, which can be in either normal-phase or reversed-phase mode, is critical for achieving optimal resolution. hplc.eu

Table 3: Example Chiral HPLC Method for Diastereomer Analysis

ParameterValue
Column Chiralcel OD-H (Cellulose derivative), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol (e.g., 90:10)
Mode Isocratic
Flow Rate 0.5 mL/min
Detection UV at 215 nm
Column Temperature 25 °C

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-mass ratio in an electric field. nih.gov For peptides like this compound, CE offers several advantages, including high efficiency, short analysis times, and minimal sample consumption. bio-rad.com

The separation in CE occurs in a narrow-bore fused-silica capillary filled with a background electrolyte. When a high voltage is applied across the capillary, ions migrate at different velocities. The presence of the carboxylic acid group at the C-terminus of the peptide allows it to be ionized at appropriate pH values, making it suitable for CE analysis. CE is particularly powerful for separating molecules with subtle differences in their charge or size, making it an excellent tool for assessing the purity of synthetic peptides and detecting minor impurities. nih.govyoutube.com

Table 4: General Capillary Electrophoresis Conditions for Peptide Analysis

ParameterValue
Capillary Fused Silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Voltage 20 kV
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 200 nm
Temperature 25 °C

Hyphenated Techniques for Comprehensive Analysis

To gain the most comprehensive understanding of a sample, separation techniques are often coupled, or "hyphenated," with powerful detection methods like mass spectrometry.

LC-MS and LC-MS/MS

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is an indispensable tool in modern analytical chemistry, providing both separation and mass information in a single analysis. For the analysis of this compound, LC-MS allows for the confirmation of the molecular weight of the main peak in the chromatogram, providing definitive identification of the product. nih.gov

Tandem Mass Spectrometry (LC-MS/MS) takes this a step further. In an LC-MS/MS experiment, a specific ion from the MS scan (the precursor ion, in this case, the molecular ion of the peptide) is selected and fragmented. The resulting fragment ions (product ions) produce a characteristic fragmentation pattern that can be used to confirm the amino acid sequence of the peptide. This is particularly useful for distinguishing between structural isomers and confirming the identity of impurities. For proline-rich peptides, the fragmentation patterns can provide valuable structural information. nih.gov

Table 5: Typical LC-MS Parameters for Peptide Characterization

ParameterValue
LC System As described in Table 1 (RP-HPLC)
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
MS Scan Range m/z 100-1000
MS/MS Fragmentation Collision-Induced Dissociation (CID)

GC-MS (for volatile derivatives if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of the oligopeptide this compound by GC-MS is not feasible due to its high molecular weight, low volatility, and the presence of polar functional groups (a carboxylic acid and the peptide bonds). To make this compound amenable to GC-MS analysis, a crucial derivatization step is required to convert it into a more volatile and thermally stable form.

The primary goal of derivatization in this context is to block the polar functional groups. For peptides, this typically involves a two-step process: esterification of the C-terminal carboxylic acid and acylation or silylation of any N-terminal amines and other reactive groups. In the case of this compound, the N-terminus is already protected by the tert-butyloxycarbonyl (Boc) group, which is generally stable under many derivatization conditions. Therefore, the main target for derivatization is the C-terminal carboxylic acid.

Common derivatization strategies that could be applicable include:

Esterification followed by Acylation: The carboxylic acid group can be esterified, for instance, by using methanolic HCl to form a methyl ester. sigmaaldrich.comnih.gov This is often followed by acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to cap any remaining reactive sites and further increase volatility. sigmaaldrich.comnih.govnih.gov

Silylation: This is a widely used derivatization technique for compounds with active hydrogens. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com TBDMS derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Once derivatized, the resulting volatile compound can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum that can be used for identification.

Hypothetical GC-MS Derivatization and Analysis Parameters:

The following table outlines a hypothetical set of parameters for the derivatization and subsequent GC-MS analysis of this compound, based on common practices for similar compounds.

Parameter Description Example Condition Reference
Derivatization Step 1: Esterification Conversion of the C-terminal carboxylic acid to its methyl ester to increase volatility.Add 1 mL of 3 N methanolic HCl to 1 mg of sample, heat at 100 °C for 30 minutes, then dry. sigmaaldrich.com
Derivatization Step 2: Acylation Blocking of any remaining active hydrogens to further enhance volatility and thermal stability.Dissolve residue in 1 mL of methylene (B1212753) chloride, add 100 µL of TFAA, cap, and heat at 60 °C for 20 minutes. sigmaaldrich.com
GC Column The stationary phase used for separation. A non-polar or semi-polar column is typical for such derivatives.SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar. sigmaaldrich.com
Injector Temperature The temperature at which the sample is vaporized.250 °C - 280 °C
Oven Temperature Program A temperature gradient to facilitate the separation of components.Initial temp 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min.
Carrier Gas The inert gas that carries the sample through the column.Helium at a constant flow rate of 1.0 mL/min.
Ionization Mode The method used to ionize the derivatized analyte.Electron Ionization (EI) at 70 eV.
Mass Analyzer The component that separates ions based on their mass-to-charge ratio.Quadrupole or Time-of-Flight (TOF).
Scan Range The range of m/z values detected.50 - 800 amu.

Interactions and Supramolecular Assembly of Boc Dl Pro Dl Pro Dl Pro Dl Pro Oh

Self-Assembly into Higher-Order Architectures

The self-assembly of peptides into well-defined nanostructures is a phenomenon of significant scientific interest, driven by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces. In the case of proline-rich peptides, the unique conformational constraints imposed by the pyrrolidine (B122466) ring of proline residues play a crucial role in directing the assembly process.

Formation of Nanostructures and Fibrous Assemblies

Proline-rich peptides are known to form various nanostructures, including nanofibers and micelles. The specific morphology of the resulting assembly is highly dependent on the peptide sequence and the experimental conditions. While detailed studies on Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH are limited, research on related proline-containing peptides suggests a propensity for forming elongated, fibrous structures. The repeating DL-proline units likely induce a specific secondary structure that facilitates directional growth into higher-order assemblies.

Influence of Concentration and Solvent Conditions on Aggregation

The aggregation behavior of peptides is profoundly influenced by their concentration in solution and the nature of the solvent. For proline-containing peptides, solvent polarity can significantly impact the stability of different conformations and the extent of intermolecular interactions, thereby affecting the self-assembly process. researchgate.net It is reasonable to infer that for this compound, higher concentrations would favor the formation of larger aggregates. The choice of solvent, whether aqueous or organic, will modulate the hydrophobic and hydrophilic interactions, thus influencing the morphology and size of the resulting nanostructures.

Characterization of Assembly Morphology (e.g., Electron Microscopy, Atomic Force Microscopy)

The morphology of self-assembled peptide nanostructures is commonly investigated using high-resolution microscopy techniques. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the shape, size, and surface features of these assemblies. An AFM image of what is believed to be Boc-tetrakis(DL-proline) (denoted as Boc-P4-COOH) reveals the formation of distinct nanostructures when a 0.2 mg/mL aqueous solution is deposited on a silicon substrate. researchgate.net This observation confirms the ability of this specific tetrapeptide to self-assemble into organized structures.

Interactions with Material Surfaces and Interfaces

The interaction of peptides with material surfaces is a critical aspect of their application in areas such as biocompatible coatings, biosensors, and nanoelectronics. The surface properties of both the peptide and the substrate dictate the nature and strength of these interactions.

Adsorption Behavior on Inorganic and Organic Substrates

Peptides can adsorb onto a variety of surfaces, including both inorganic materials like metals and silicon, and organic substrates. The adsorption process is governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. For this compound, the presence of the carboxylic acid terminus and the Boc-protecting group, along with the peptide backbone, provides multiple potential points of interaction with a surface. The specific orientation and conformation of the adsorbed peptide will depend on the surface chemistry of the substrate.

Surface Plasmon Resonance (SPR) Studies of Surface Binding

Theoretical Molecular Recognition Studies

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable for predicting and understanding the interactions of peptides at an atomic level. nih.govnih.govnih.gov These techniques allow for the exploration of binding modes and conformational stability that can be difficult to observe experimentally.

The unique conformation of peptides with alternating D- and L-proline residues has been a subject of spectroscopic and conformational studies. nih.gov Vibrational circular dichroism (VCD) studies on Boc-(DL-Pro)n-OMe oligomers have shown that these peptides likely adopt a mixed cis-trans conformation for the peptide bonds in solution, which complicates the formation of a simple, uniform helical structure. nih.gov The electronic circular dichroism (ECD) spectra of these D,L-alternating oligomers also show patterns distinct from their all-L-proline counterparts, with signal intensity decreasing as the chain length increases, suggesting that the influence of the chiral end groups diminishes with length. nih.gov

Molecular dynamics (MD) simulations could further elucidate the conformational landscape of this compound. Such simulations can predict the most stable three-dimensional structures and how the peptide's shape fluctuates in different solvent environments. researchgate.netacs.orgresearchgate.net By simulating the interaction of the tetrapeptide with small molecules, researchers can identify potential binding pockets and the key amino acid residues involved in molecular recognition. These studies could reveal specific binding motifs, for example, how the arrangement of carbonyl oxygens might create a recognition site for cations or how hydrophobic patches formed by the proline rings might interact with other nonpolar molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor. nih.govnih.govresearchgate.net While often used in drug discovery with biological targets like proteins, docking can also be applied to understand the binding of peptides to non-biological targets, such as synthetic receptors or material surfaces.

Docking simulations could be employed to study how this compound might interact with the synthetic macrocycles mentioned in section 6.3.1. nih.gov For example, a simulation could predict the binding energy and the most stable orientation of the tetrapeptide within the cavity of a cyclodextrin (B1172386) or a pillararene. This would provide insight into the selectivity of the host for this specific peptide sequence and conformation. Similarly, docking studies could model the interaction of the tetrapeptide with a gold surface, predicting its binding orientation and how it might form a self-assembled monolayer, complementing experimental techniques. nsf.gov The results of such simulations are often presented as docking scores, which estimate the binding affinity.

Simulation TypeInformation Gained for this compoundRelevance
Molecular Dynamics (MD)Conformational preferences (e.g., helical structure, cis/trans isomers), solvent effects, structural stability. nih.govacs.orgUnderstanding the fundamental shape and flexibility of the molecule, which governs its interactions.
Molecular DockingPrediction of binding modes and affinity with hosts (e.g., macrocycles) or on surfaces. nih.govnih.govGuiding the design of host-guest systems and functional materials.
Quantum Mechanics (QM)Detailed electronic structure, charge distribution, and reaction energetics.Providing high-accuracy parameters for MD simulations and explaining the nature of non-covalent interactions.

This table summarizes the types of insights that can be gained from theoretical studies of this peptide.

Chemical Modifications and Derivatization of Boc Dl Pro Dl Pro Dl Pro Dl Pro Oh

C-Terminal Functionalization

The C-terminal carboxylic acid is a primary site for modification, allowing for the introduction of various functional groups that can alter the molecule's solubility, reactivity, and conjugation capabilities.

Esterification and Amidation Reactions

The carboxylic acid moiety can be readily converted into esters or amides through standard peptide coupling methodologies. nih.gov Esterification is typically achieved by reacting the peptide with an alcohol in the presence of a suitable catalyst. Amidation, the formation of a peptide bond with an amine, often employs coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net These reactions are fundamental in peptide chemistry for creating prodrugs, modifying pharmacokinetic properties, or preparing segments for further ligation. nih.gov

ReactionReagents and ConditionsProduct
Esterification R-OH, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC/DMAP)Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OR
Amidation R-NH₂, Coupling agents (e.g., HATU, HOBt/EDC)Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-NHR

Table 1: Examples of C-Terminal Esterification and Amidation Reactions

Conjugation to Polymeric Scaffolds or Nanoparticles

The C-terminal carboxylate can serve as an anchor point for attaching the oligoproline to larger structures like polymeric scaffolds or nanoparticles. wikipedia.org This is typically achieved by activating the carboxylic acid, which then reacts with functional groups (often primary amines) on the surface of the scaffold or nanoparticle. cytodiagnostics.comnih.gov Such conjugations are employed to create novel biomaterials, drug delivery systems, or diagnostic tools. chemrxiv.orgnih.gov For instance, conjugation to gold nanoparticles can be used for targeted delivery or as probes in various bioassays. cytodiagnostics.com

Scaffold/NanoparticleLinkage ChemistryResulting Conjugate
Polyethylene (B3416737) Glycol (PEG) Amide bond formation via activated carboxylateBoc-(Pro)₄-CO-NH-PEG
Gold Nanoparticles (AuNPs) Thiol-gold interaction (requires prior modification of the peptide) or amide linkage to a functionalized AuNP surfaceBoc-(Pro)₄-linker-AuNP
Silica (B1680970) Nanoparticles Amide bond formation with surface amine groupsBoc-(Pro)₄-CO-NH-Silica NP

Table 2: C-Terminal Conjugation Strategies

Reductive Transformations

The C-terminal carboxylic acid can be reduced to a primary alcohol. This transformation alters the chemical properties of the C-terminus, removing its acidic character and introducing a hydroxyl group that can be used for further functionalization. This reduction can be accomplished using various reducing agents, with care taken to avoid the reduction of the amide bonds within the peptide backbone. This modification can impact the peptide's conformation and biological activity. nih.gov More recent methods involving photoredox catalysis have also been developed for the decarboxylative functionalization of C-terminal carboxylic acids. princeton.edu

Starting MaterialReagents and ConditionsProduct
Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OHBorane (BH₃) complexes or other selective reducing agentsBoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-CH₂OH

Table 3: C-Terminal Reductive Transformation

N-Terminal Modifications After Boc Deprotection

To modify the N-terminus, the Boc protecting group must first be removed. This is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) and liberates the primary amine of the N-terminal proline residue, yielding H-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH. rsc.org This newly exposed amine is a nucleophilic site for a variety of chemical modifications. nih.govccspublishing.org.cn

Acylation and Alkylation Reactions

The free N-terminal amine can undergo acylation with acyl chlorides or anhydrides to introduce new acyl groups. youtube.com Alkylation, the addition of an alkyl group, can be achieved through reactions with alkyl halides. nih.gov These modifications can significantly alter the peptide's charge, hydrophobicity, and steric bulk, which can be useful for structure-activity relationship studies. Reductive alkylation is another method to selectively modify the N-terminus. researchgate.net

ReactionReagents and ConditionsProduct
Acylation R-COCl or (R-CO)₂O, BaseR-CO-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
Alkylation R-X (X=halide), BaseR-NH-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Table 4: N-Terminal Acylation and Alkylation Reactions

Introduction of Fluorescent or Spin Labels

The N-terminal amine is a common site for the attachment of reporter molecules such as fluorescent dyes or spin labels. atdbio.comnih.gov Fluorescent labels, like fluorescein (B123965) isothiocyanate (FITC) or derivatives of rhodamine, can be conjugated to the amine, allowing the peptide to be tracked and quantified in biological systems. biosyn.comwikipedia.org Similarly, spin labels, such as nitroxide radicals like (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL), can be introduced to study peptide conformation and dynamics using electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Label TypeExample Labeling ReagentLabeled Product
Fluorescent Label Fluorescein isothiocyanate (FITC)FITC-NH-(Pro)₄-OH
Spin Label NHS-ester of a nitroxide radical (e.g., PROXYL-NHS)PROXYL-CO-(Pro)₄-OH

Table 5: N-Terminal Labeling with Fluorescent and Spin Probes

Incorporation into Hybrid Materials

The distinct structural attributes of the oligoproline sequence within this compound position it as a compelling building block for the creation of sophisticated hybrid materials. The inherent rigidity and helical conformation of oligoproline chains can bestow unique structural characteristics upon the resultant materials. The racemic nature of the D- and L-proline residues in this particular tetrapeptide is anticipated to significantly influence its self-assembly dynamics and the ultimate characteristics of the hybrid materials. By integrating this peptide into more extensive molecular architectures, such as peptide-polymer conjugates and self-assembled monolayers, new avenues are opened for engineering materials with precisely tailored functionalities.

Peptide-Polymer Conjugates

The creation of peptide-polymer conjugates represents a highly adaptable method for synergistically combining the specific biological or structural roles of peptides with the advantageous physical and chemical properties of synthetic polymers. Although specific literature detailing the conjugation of this compound to polymers is not extensively available, the established principles of peptide-polymer conjugation are readily applicable.

The terminal functional groups of the oligoproline—the N-terminal tert-butyloxycarbonyl (Boc) protecting group and the C-terminal carboxylic acid—serve as convenient handles for conjugation. For example, the Boc group can be selectively removed under acidic conditions to reveal the N-terminal amine. This amine can then be coupled to a polymer chain that has been functionalized with a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester or an isocyanate. Conversely, the C-terminal carboxylic acid can be activated, for instance, using carbodiimide (B86325) chemistry, to facilitate its reaction with an amine-terminated polymer.

The selection of the polymer can be customized to suit the intended application. Conjugation to a biocompatible polymer like poly(ethylene glycol) (PEG) could improve the solubility and extend the circulation half-life within biological systems. Attachment to responsive polymers could yield "smart" materials capable of altering their properties in response to external triggers such as temperature or pH.

Table 1: Potential Strategies for the Synthesis of Peptide-Polymer Conjugates with a DL-Tetraproline Moiety

Polymer Type Conjugation Chemistry Potential Properties of the Conjugate
Poly(ethylene glycol) (PEG) Amide bond formation (e.g., NHS ester chemistry) Increased hydrophilicity, biocompatibility, and "stealth" properties for biomedical applications.
Poly(N-isopropylacrylamide) (PNIPAM) Thiol-maleimide coupling Thermoresponsive behavior, exhibiting a lower critical solution temperature (LCST) for stimuli-responsive materials.
Polystyrene (PS) "Click" chemistry (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition - CuAAC) Formation of amphiphilic block copolymers capable of self-assembling into micelles or vesicles in aqueous environments.
Poly(lactic-co-glycolic acid) (PLGA) Esterification Biodegradable materials suitable for controlled drug delivery systems.

Self-Assembled Monolayers (SAMs) Containing the Oligoproline Sequence

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a solid substrate. Oligoprolines have been successfully employed in the formation of SAMs on gold surfaces, a process that typically involves the introduction of a thiol-containing anchor group, such as a cysteine residue, at one end of the peptide chain. rsc.org These oligoproline-based SAMs have demonstrated considerable potential in the generation of bio-inert surfaces that effectively resist the non-specific adsorption of proteins. rsc.org

The formation of well-ordered SAMs is critically dependent on the intermolecular interactions and the packing efficiency of the constituent molecules. The stereochemistry of the proline residues is a key determinant of the oligoproline's secondary structure. Isotactic oligoprolines, which are composed exclusively of either L- or D-proline, can adopt stable, rigid helical conformations that promote the formation of dense and highly ordered packed monolayers on a surface.

In the context of this compound, the random distribution of D- and L-proline residues would disrupt the formation of a uniform helical structure. This is corroborated by research on other oligoproline conjugates, where the modification of a single proline's stereochemistry was observed to markedly decrease the effectiveness of self-assembly. nih.gov Consequently, a SAM constructed from a thiol-derivatized version of this racemic tetraproline would likely exhibit a more disordered and less densely packed structure when compared to a SAM composed of an equivalent all-L or all-D oligoproline.

Despite the likelihood of reduced structural order, such SAMs could still hold significant interest for applications where a degree of surface heterogeneity or flexibility is advantageous. The resulting surface properties, including hydrophobicity and resistance to protein fouling, would be directly influenced by the specific arrangement and conformation of the racemic peptides on the substrate.

Table 2: Predicted Characteristics of a SAM Formed from a Thiol-Terminated DL-Tetraproline

Property Expected Characteristic Rationale
Monolayer Order Low to moderate The racemic mixture of D- and L-proline residues disrupts the formation of a uniform, well-ordered helical structure, which leads to the introduction of packing defects within the monolayer.
Packing Density Lower than isotactic oligoprolines The absence of a consistent secondary structure would likely impede the molecules from packing as tightly as their rigid, helical L- or D-proline counterparts.
Surface Hydrophilicity Moderate While the peptide backbone itself would contribute to the hydrophilicity of the surface, the overall surface energy would be contingent on the final orientation and packing density of the molecules.
Anti-fouling Properties Potentially reduced The lower packing density and increased disorder could lead to greater exposure of the underlying substrate and create more sites for non-specific protein adsorption, thereby diminishing the anti-fouling efficacy.

Conceptual Applications and Future Research Directions for Boc Dl Pro Dl Pro Dl Pro Dl Pro Oh

Development of Peptide-Based Materials with Tunable Properties

The ability of peptides to self-assemble into well-ordered nanostructures makes them excellent building blocks for novel materials. The specific sequence and stereochemistry of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH are expected to drive its assembly into materials with tunable characteristics.

Design of Self-Assembling Hydrogels and Organogels

Peptide-based hydrogels and organogels are a class of soft materials with a wide range of potential applications, from biomedical scaffolds to environmental remediation. nih.gov The gelation process is driven by the self-assembly of peptide molecules into a three-dimensional network that entraps solvent molecules. frontiersin.org The properties of these gels are highly dependent on the peptide sequence, concentration, and environmental conditions such as pH and temperature. mdpi.com

The alternating D- and L-proline residues in this compound are predicted to favor an extended peptide conformation, akin to a polyproline type II (PPII) helix. This structure can facilitate intermolecular interactions, leading to the formation of fibrillar nanostructures, which are the basis of many peptide hydrogels. mdpi.com The N-terminal Boc protecting group, being hydrophobic, and the C-terminal carboxylic acid can further influence the self-assembly process through hydrophobic interactions and hydrogen bonding, respectively. nih.gov

Future research in this area could focus on:

Investigating the gelation behavior of this compound in various aqueous and organic solvents to determine its capacity to form hydrogels and organogels.

Characterizing the morphology of the resulting gels using techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) to visualize the nanofibrous network.

Tuning the mechanical properties of the gels by altering peptide concentration, pH, and temperature, and by co-assembling with other molecules. mdpi.com

Parameter Potential Influence on Gelation Relevant Research Findings on Analogous Systems
Peptide Concentration Higher concentrations generally lead to stronger gels.Studies on various di- and tripeptides show a direct correlation between concentration and gel stiffness. mdpi.com
Solvent The polarity and hydrogen-bonding capacity of the solvent will dictate the nature of the self-assembly.Organogels have been successfully formed from L-proline dihydrazide derivatives in various organic solvents. researchgate.net
pH The protonation state of the C-terminal carboxyl group will affect electrostatic interactions and hydrogen bonding.The gelation of many peptide-based systems is highly pH-dependent, often occurring within a narrow pH range. researchgate.net
Temperature Can influence the stability of the self-assembled structures and thus the gel-sol transition temperature.Some peptide hydrogels exhibit thermo-reversible properties.

Engineering of Peptide-Derived Scaffolds for Non-Biological Applications

Beyond biomedical uses, peptide-based scaffolds are being explored for a variety of non-biological applications, including catalysis, materials science, and nanotechnology. rsc.org The defined structure and chemical functionality of peptides make them ideal for creating highly ordered and functional materials.

The rigid, rod-like structure anticipated for this compound could be exploited to create scaffolds for:

Nanomaterial templating: The peptide fibrils could serve as templates for the growth of inorganic nanoparticles or nanowires, leading to hybrid materials with unique optical or electronic properties.

Catalytic supports: The peptide scaffold could be used to immobilize catalytic species, potentially enhancing their activity and selectivity. Self-assembled peptide hydrogels have been shown to act as scaffolds for catalytic reactions. acs.org

Functional surfaces: Coatings made from this peptide could create surfaces with specific and tunable properties, such as controlled wettability or adhesion.

Future research directions include exploring the use of this compound in creating these advanced materials and characterizing their performance in the targeted applications.

Role in Biomimetic Systems and Model Studies

Biomimetic systems aim to replicate biological processes and structures to gain a deeper understanding of them and to create new technologies. The defined stereochemistry and conformational properties of this compound make it a valuable tool for such studies.

Investigations of Peptide Folding Mechanisms and Stereochemical Influences

The folding of peptides and proteins into their functional three-dimensional structures is a fundamental process in biology. The stereochemistry of the constituent amino acids plays a crucial role in determining the final folded state. nih.govcore.ac.uk Oligoprolines are excellent models for studying peptide conformation due to their restricted conformational freedom. sigmaaldrich.com

The alternating D,L-stereochemistry in this compound is expected to have a profound impact on its folding behavior. While homochiral L-proline oligomers can adopt either a right-handed polyproline I (PPI) helix or a more extended left-handed polyproline II (PPII) helix, the introduction of D-proline residues can disrupt these structures or lead to novel folded states. core.ac.uk

Future research in this area could involve:

Conformational analysis using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy to determine the preferred secondary structure of the tetrapeptide in different solvents.

Computational modeling to predict the low-energy conformations of the peptide and to understand the energetic factors driving its folding.

Comparative studies with the all-L and all-D isomers to precisely delineate the influence of the alternating stereochemistry.

Technique Information Gained
Circular Dichroism (CD) Provides information about the overall secondary structure content (e.g., PPII-like, β-turn).
Nuclear Magnetic Resonance (NMR) Can provide detailed, residue-specific information on conformation and dynamics.
Molecular Dynamics (MD) Simulations Can model the folding process and identify stable conformations and the transitions between them.

Mimicry of Protein-Protein Interaction Motifs in Non-Biological Contexts

Many biological processes are mediated by protein-protein interactions, which often involve specific recognition motifs. nih.gov Proline-rich motifs are a common class of recognition sequences. nih.gov The ability to create synthetic molecules that mimic these motifs is of great interest for developing new therapeutics and research tools. nih.govnih.gov

The defined, and likely extended, structure of this compound could serve as a scaffold to mimic the spatial arrangement of side chains in a protein recognition motif. While this specific tetrapeptide lacks functional side chains for direct mimicry of most protein interfaces, it represents a foundational structure upon which more complex mimics could be built. For instance, replacing some of the proline residues with other D- or L-amino acids could introduce the necessary chemical functionality for specific binding interactions. The use of D-amino acids can also confer resistance to proteolytic degradation, a significant advantage for in vivo applications.

Future research could explore:

Designing and synthesizing derivatives of this compound that incorporate functional groups to mimic specific protein-protein interaction sites.

Evaluating the binding affinity and specificity of these peptidomimetics for their target proteins using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Investigating the potential of these mimics to modulate protein function in non-biological contexts, such as in biosensors or diagnostic assays.

Catalytic Potential of Proline-Rich Peptides

Proline and proline-rich peptides have emerged as powerful organocatalysts for a variety of chemical transformations, particularly asymmetric reactions. researchgate.net The catalytic activity often arises from the ability of the proline secondary amine to form enamines or iminium ions as reactive intermediates. The stereochemistry of the proline residues plays a critical role in controlling the stereochemical outcome of the reaction.

Future research in this area could focus on:

Screening the catalytic activity of this compound in benchmark organocatalytic reactions, such as aldol (B89426) and Michael additions.

Investigating the effect of the Boc protecting group and the C-terminal carboxylate on catalytic performance.

Comparing the catalytic efficiency and stereoselectivity to that of the individual D- and L-proline monomers and the all-L and all-D tetraproline isomers to understand the role of the alternating stereochemistry.

Developing derivatives with enhanced catalytic properties by modifying the peptide backbone or the terminal groups.

Theoretical Exploration of Organocatalytic Activity

The field of organocatalysis has seen a surge in the use of proline and its derivatives to catalyze asymmetric reactions, owing to their ability to form chiral enamines and their role in hydrogen bonding. wikipedia.orgresearchgate.net The alternating stereochemistry in this compound could lead to unique spatial arrangements of the proline rings, potentially creating a novel chiral environment for catalytic transformations.

Future theoretical studies, employing computational methods such as density functional theory (DFT), could be instrumental in predicting the organocatalytic potential of this tetrapeptide. Such studies could model the transition states of various reactions, including aldol and Michael additions, to assess the stereoselectivity that might be induced by the catalyst. wikipedia.org Key areas of investigation would include the conformational preferences of the tetrapeptide and how these influence the approach of substrates to the putative active site.

Design of Peptide-Based Chiral Catalysts from Defined Diastereomers

Building on theoretical predictions, the synthesis of defined diastereomers of this compound would be a critical next step. While the parent compound has an alternating DL- stereochemical pattern, systematically altering this sequence (e.g., D-L-L-D or D-D-L-L) would generate a library of diastereomeric catalysts.

The modular nature of peptide synthesis allows for the creation of diverse catalyst structures. ethz.chresearchgate.netnih.gov These peptide-based catalysts could be screened for their efficacy in various asymmetric reactions. The goal would be to establish a structure-activity relationship, correlating the specific stereochemical arrangement of the proline residues with the enantiomeric excess and yield of the reaction products. ethz.ch This approach has been successful in developing highly stereoselective tripeptide catalysts for C-C bond formation. ethz.ch

Methodological Advancements in Peptide Synthesis and Characterization

The synthesis of proline-rich sequences, particularly those with alternating stereochemistry, can be challenging due to steric hindrance and the potential for side reactions. researchgate.net This provides an opportunity for methodological innovation in peptide synthesis.

Development of Novel Coupling Reagents for Proline-Rich Sequences

Standard peptide coupling reagents can sometimes be inefficient for coupling proline residues, leading to lower yields and the formation of deletion sequences. nih.gov Research into new coupling reagents specifically designed to overcome the steric bulk of consecutive or alternating proline residues would be highly valuable. This could involve the development of more reactive activating agents or the use of microwave-assisted synthesis to enhance reaction rates and yields. nih.govtandfonline.com

Enhanced Spectroscopic Techniques for Racemic Systems

Characterizing a racemic or diastereomeric mixture of peptides like this compound requires sophisticated analytical techniques. While standard methods like HPLC and mass spectrometry are essential for determining purity and molecular weight, more advanced spectroscopic techniques are needed to probe the three-dimensional structure and interactions of these complex molecules. resolvemass.canih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide detailed information about the conformation of the peptide backbone and the individual proline rings. resolvemass.cawisc.edu Circular Dichroism (CD) spectroscopy is another powerful tool for analyzing the secondary structure of peptides in solution. resolvemass.cawisc.edu The development of enhanced multidimensional NMR techniques or novel CD methodologies tailored for analyzing complex diastereomeric mixtures would represent a significant methodological advancement.

Exploration of Diastereomer-Specific Properties and Applications

The different three-dimensional structures adopted by the various diastereomers of this compound are likely to result in distinct physical and chemical properties. A systematic investigation into these diastereomer-specific properties could uncover unique applications for each isomer.

For example, the varying spatial arrangements of the hydrophobic proline side chains and the terminal carboxylic acid could lead to differences in solubility, aggregation behavior, and interaction with other molecules. One diastereomer might be particularly effective as a chiral selector in chromatography, while another might exhibit unique self-assembly properties.

Integration into Supramolecular Engineering and Nano-Architecture Design

The rigid and well-defined helical structure of oligoprolines makes them attractive building blocks for supramolecular chemistry and nanotechnology. nih.govacs.orgchemrxiv.orgnih.gov The predictable nature of the polyproline II (PPII) helix allows for the precise positioning of functional groups in three-dimensional space. nih.gov

This compound and its diastereomers could be functionalized at the C-terminus or by incorporating modified proline residues to enable their integration into larger supramolecular assemblies. nih.govchemrxiv.org These peptide-based structures could be used to create novel nanomaterials with tailored properties, such as chiral pores for enantioselective separations or scaffolds for the controlled assembly of nanoparticles. d-nb.infoyoutube.com The ability to control the helical structure and functionality at the molecular level opens up exciting possibilities for the design of new "nano-architectures" with applications in areas like sensing, catalysis, and biomaterials. nih.govyoutube.com

Future Perspectives for Racemic Peptide Chemistry and its Broader Implications

The exploration of stereochemistry in peptide science has traditionally focused on homochiral L-amino acid sequences, mirroring the building blocks of natural proteins. However, the deliberate inclusion of D-amino acids, leading to diastereomeric or racemic peptide sequences, is an expanding frontier with profound implications for materials science, pharmacology, and synthetic chemistry. The study of racemic peptides, containing an equal mixture of L- and D-enantiomers, is revealing novel structural and functional possibilities that are inaccessible to their homochiral counterparts. This section will delve into the future perspectives of racemic peptide chemistry, with a conceptual focus on the potential applications and research directions for the specific racemic tetraproline, this compound.

The use of racemic mixtures in chemistry is not new; it often simplifies synthesis and can reduce costs. youtube.com In peptide chemistry, this approach opens up a new dimension of molecular design. The future of this field is geared towards harnessing the unique properties that arise from the interaction of enantiomeric peptide chains.

One of the most promising future directions for racemic peptide chemistry lies in the field of materials science . While homochiral peptides typically self-assemble into well-defined structures like pleated β-sheets, racemic mixtures can form unique, thermodynamically stable nanostructures. acs.org Research has shown that racemic peptides can assemble into "rippled β-sheets," a structural motif with alternating chirality. acs.orgrsc.orgacs.org This distinct architecture can lead to materials with novel mechanical, optical, and electronic properties.

Another significant area of future research is in biomedical applications . Peptides containing D-amino acids exhibit enhanced resistance to proteolytic degradation, a major hurdle for the therapeutic use of natural L-peptides. rsc.org This increased stability can lead to longer in vivo half-lives for peptide-based drugs. Furthermore, the distinct conformations of racemic or D-amino acid-containing peptides can result in unique biological activities, including the potential to act as highly selective allosteric modulators of neuroreceptors. biointerfaceresearch.com The self-assembly of chiral peptides into racemic supraparticles is also being explored as a strategy for targeted drug delivery and to induce specific cellular responses, such as the self-degradation of target proteins in cancer therapy. rsc.org

Racemic protein crystallography is another area poised for significant advancement. The crystallization of proteins remains a major bottleneck in determining their three-dimensional structures. Theoretical predictions and experimental evidence suggest that crystallizing proteins from a racemic mixture can increase the likelihood of obtaining high-quality crystals. oxfordglobal.comnih.gov This is because racemic mixtures can pack into a greater number of possible crystal symmetries, some of which are more favorable for crystallization than those accessible to homochiral proteins.

For a specific compound like This compound , which is a racemic oligoproline, several conceptual applications and future research directions can be envisioned based on these broader principles. Proline's unique cyclic structure already imparts significant conformational constraints on a peptide backbone. A tetraproline sequence composed of alternating L- and D-isomers would adopt a highly specific and stable three-dimensional structure.

Future research on this compound could focus on:

Self-Assembly and Nanomaterials: Investigating the self-assembly properties of this racemic tetraproline to see if it forms novel, ordered nanostructures. The Boc-protecting group could influence the packing and morphology of these assemblies. These materials could have applications in catalysis or as chiral scaffolds for asymmetric synthesis.

Chiral Recognition and Separation: The defined, rigid structure of a racemic proline oligomer could be exploited for chiral recognition and separation technologies. It could be immobilized on a solid support to create a chiral stationary phase for chromatography.

Biomaterials and Drug Delivery: The proteolytic resistance conferred by the D-proline residues could make this peptide a candidate for developing stable biomaterials. Its potential to form well-defined structures could be harnessed for the encapsulation and controlled release of therapeutic agents.

Conformational Probes: The unique spectroscopic signature of this well-defined racemic oligomer could be used as a probe to study peptide-membrane interactions or to investigate the forces driving peptide folding and assembly.

The table below summarizes some of the key future directions and potential benefits of exploring racemic peptide chemistry.

Research AreaPotential Future Applications & Benefits
Materials Science Creation of novel nanomaterials with unique properties (e.g., rippled β-sheets). acs.orgrsc.orgacs.org Development of new catalysts and chiral scaffolds.
Pharmacology Development of more stable peptide-based drugs with enhanced proteolytic resistance. rsc.org Discovery of peptides with novel biological activities and improved therapeutic profiles. biointerfaceresearch.com
Structural Biology Improved success rates for protein crystallization through racemic crystallography. oxfordglobal.comnih.gov
Synthetic Chemistry Simplified synthetic routes for certain chiral compounds. youtube.com

The following table provides a comparative overview of the general properties of L-peptides versus those containing D-amino acids or existing as racemic mixtures.

PropertyL-PeptidesD-Peptides / Racemic Peptides
Proteolytic Stability Generally susceptible to degradation by proteases.Generally resistant to proteolytic degradation. rsc.org
Biological Activity Natural biological functions.Can exhibit different or novel biological activities. biointerfaceresearch.com
Self-Assembly Form well-known secondary structures like α-helices and pleated β-sheets.Can form unique nanostructures such as rippled β-sheets. acs.orgrsc.orgacs.org
Synthesis Well-established methods.Can sometimes simplify synthetic processes. youtube.com

Q & A

Q. What synthetic strategies are recommended for Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH?

Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Boc-protection for the α-amino group and iterative coupling-deprotection cycles. DL-proline residues require careful monitoring due to racemization risks during activation. Coupling agents like HBTU or DIC/HOBt are preferred for efficiency . Post-synthesis, global deprotection with TFA ensures Boc-group removal while preserving the peptide backbone.

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥96% purity threshold) and mass spectrometry (MS) for molecular weight confirmation are standard . Nuclear magnetic resonance (NMR) (e.g., 1^1H, 13^{13}C) resolves stereochemical ambiguities in DL-proline residues. Comparative analysis with reference standards (e.g., CAS 59433-50-0 for Boc-DL-Pro-OH) is advised .

Q. What solvent systems are optimal for solubility challenges in this compound?

Limited solubility in aqueous buffers necessitates polar aprotic solvents (e.g., DMF, DMSO) during synthesis. For biological assays, co-solvents like acetonitrile or TFE (trifluoroethanol) improve solubility. Solubility profiles should be empirically validated under controlled pH and temperature .

Q. What safety protocols are critical when handling this compound?

Adhere to GHS hazard classifications: Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) and respiratory protection (H335) during aerosol generation. Store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How do DL-proline stereochemical variations influence conformational dynamics?

Circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations reveal that DL-proline disrupts helical conformations, favoring polyproline II (PPII) structures. Compare with L/D-Pro analogs to isolate stereochemical effects on peptide rigidity and solvent interactions .

Q. What experimental designs mitigate racemization during iterative proline coupling?

Use low-temperature (0–4°C) coupling with PyBOP or OxymaPure to minimize racemization. Monitor reaction progress via Kaiser test or LC-MS. Orthogonal protection (e.g., Fmoc for side chains) reduces side reactions in multi-step syntheses .

Q. How should researchers address discrepancies in solubility data across studies?

Perform comparative solubility testing under standardized conditions (e.g., 25°C, pH 7.4) using nephelometry or UV-Vis spectroscopy. Solvent mixtures (e.g., DMSO:PBS) can reconcile conflicting data, noting batch-to-batch purity variations .

Q. What methodologies validate the compound’s stability under long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC and MS analysis detect degradation products (e.g., Boc-group hydrolysis). Lyophilization in argon-filled vials extends shelf life beyond 24 months .

Q. How can computational modeling predict interactions of this peptide with biological targets?

Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations model binding to proline-rich domains (e.g., SH3 domains). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve NMR signal overlap in DL-proline-rich sequences?

Use 15^{15}N/13^{13}C isotopic labeling and TROSY (transverse relaxation-optimized spectroscopy) for enhanced resolution. 2D NOESY identifies through-space correlations in congested spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.